(S)-1-(4-Quinolyl)-1,3-propanediol
Description
(S)-1-(4-Quinolyl)-1,3-propanediol is a chiral 1,3-propanediol derivative characterized by a 4-quinolyl substituent at the first carbon position. The compound’s stereochemistry (S-configuration) and aromatic quinolyl group distinguish it from other propanediol derivatives.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-quinolin-4-ylpropane-1,3-diol |
InChI |
InChI=1S/C12H13NO2/c14-8-6-12(15)10-5-7-13-11-4-2-1-3-9(10)11/h1-5,7,12,14-15H,6,8H2 |
InChI Key |
ZJAOGDASDPKLCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(CCO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Quinolyl)-1,3-propanediol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-quinolinecarboxaldehyde and (S)-1,3-propanediol.
Condensation Reaction: The aldehyde group of 4-quinolinecarboxaldehyde reacts with the hydroxyl group of (S)-1,3-propanediol under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure (S)-1-(4-Quinolyl)-1,3-propanediol.
Industrial Production Methods
Industrial production methods for (S)-1-(4-Quinolyl)-1,3-propanediol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Quinolyl)-1,3-propanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The quinoline moiety can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
(S)-1-(4-Quinolyl)-1,3-propanediol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(4-Quinolyl)-1,3-propanediol involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting its replication and transcription. Additionally, the compound can interact with enzymes, altering their activity and function.
Comparison with Similar Compounds
Structural Differences and Hydrogen Bonding
The position and nature of substituents significantly influence the physicochemical properties of 1,3-propanediol derivatives. Key comparisons include:
| Compound Name | Substituent Groups | Key Structural Features | Hydrogen Bonding Capacity |
|---|---|---|---|
| (S)-1-(4-Quinolyl)-1,3-propanediol | 4-Quinolyl at C1 | Aromatic N-heterocycle, chiral center | Strong intramolecular H-bonding |
| 1,3-Propanediol | Hydroxyl groups at C1 and C3 | Linear diol | Moderate intermolecular H-bonding |
| 1-(4-Hydroxy-3-methoxyphenyl)-1,3-propanediol | Methoxyphenyl at C1 | Phenolic ring, methoxy group | Strong H-bonding with phenolic OH |
| 1,2-Propanediol | Hydroxyl groups at C1 and C2 | Vicinal diol | Weaker H-bonding than 1,3 isomers |
- Its chiral center may enhance stereospecific interactions with enzymes or receptors, as seen in other chiral propanediol derivatives .
Metabolic Pathways and Conversion Efficiency
1,3-Propanediol is a well-studied metabolite derived from glycerol via enzymatic pathways involving glycerol dehydratase and 1,3-propanediol dehydrogenase .
- Glycerol Conversion : In Halanaerobium hydrogeniformans, 1,3-propanediol production from glycerol achieves 31.5% conversion efficiency under standard conditions, rising to ~60% with B12 supplementation .
- Enzyme Specificity: Enzymes like glycerol dehydratase exhibit stereospecificity, implying that the (S)-configuration of the quinolyl derivative may influence its metabolic processing or inhibitory effects.
Lignin Degradation
Phenolic 1,3-propanediol derivatives, such as 1-(4-hydroxy-3-methoxyphenyl)-1,3-propanediol, serve as substrates for lignin peroxidase, yielding degradation products like guaiacol and syringaldehyde . The quinolyl group in (S)-1-(4-Quinolyl)-1,3-propanediol may similarly interact with oxidative enzymes, though degradation products would likely differ due to the heterocyclic structure.
Industrial Modifications
Modified 1,3-propanediols, such as fluorinated derivatives (e.g., 2,2-bis[[(γ-ω-perfluoroalkyl)thio]methyl]-1,3-propanediol), are used in specialized polymers and surfactants . The quinolyl derivative’s aromaticity could make it suitable for applications requiring UV stability or electronic interactions.
Degradation Products and Reactivity
The substituent strongly influences degradation pathways:
| Compound Type | Degradation Products | Key Enzymes/Conditions |
|---|---|---|
| Phenolic 1,3-propanediol (e.g., III) | Guaiacol, syringaldehyde, quinones | Lignin peroxidase, oxidative cleavage |
| Aliphatic 1,3-propanediol | Acetate, propionate | Microbial fermentation |
| (S)-1-(4-Quinolyl)-1,3-propanediol (hypothetical) | Quinol derivatives, aldehydes | Oxidoreductases, acidic conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
